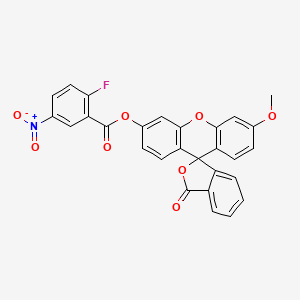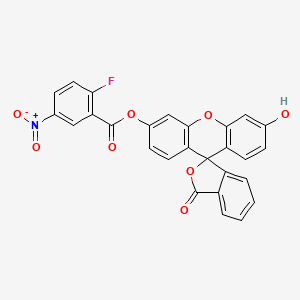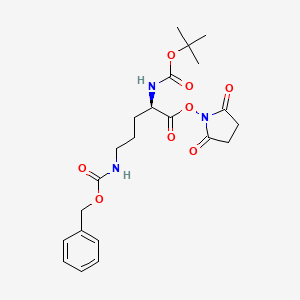amino}propanoic acid CAS No. 2109556-55-8](/img/structure/B6309206.png)
3-{[(t-Butoxy)carbonyl](2,2-diethoxyethyl)amino}propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(t-Butoxycarbonyl)(2,2-diethoxyethyl)amino)propanoic acid, also known as t-BOC-DEA, is a type of carboxylic acid used in many scientific research applications. It is a versatile compound that can be used for a variety of purposes, including synthesis of peptides, proteins, and other molecules, as well as for the study of biochemical and physiological processes.
作用機序
The mechanism of action of 3-{[(t-Butoxy)carbonyl](2,2-diethoxyethyl)amino}propanoic acid is based on its ability to form a stable ester bond with the carboxylic acid group of amino acids. This ester bond is resistant to hydrolysis, allowing the amino acid to remain in its protected form until it is needed. The ester bond also allows for the synthesis of peptides and proteins that contain multiple amino acids, as the this compound can be used to protect the carboxylic acid group of each amino acid.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are largely dependent on the application in which it is used. In the synthesis of peptides and proteins, this compound can be used to protect the carboxylic acid group of amino acids, allowing for the synthesis of peptides and proteins that contain multiple amino acids. Additionally, this compound can be used to study the biochemical and physiological processes of proteins and other molecules, such as enzyme kinetics and protein-ligand interactions.
実験室実験の利点と制限
The advantages of using 3-{[(t-Butoxy)carbonyl](2,2-diethoxyethyl)amino}propanoic acid in lab experiments include its relatively straightforward synthesis, its ability to form a stable ester bond with the carboxylic acid group of amino acids, and its ability to be used in a variety of applications. The limitations of using this compound in lab experiments include its limited solubility in water, its potential to form unwanted side reactions, and its potential to form complexes with other molecules.
将来の方向性
For research involving 3-{[(t-Butoxy)carbonyl](2,2-diethoxyethyl)amino}propanoic acid include the development of new synthesis methods, the exploration of new applications, and the investigation of its potential to form complexes with other molecules. Additionally, further research into the biochemical and physiological effects of this compound is needed to better understand its potential uses in research and medicine. Finally, the potential of this compound to form unwanted side reactions should be further investigated to ensure its safe use in lab experiments.
合成法
The synthesis of 3-{[(t-Butoxy)carbonyl](2,2-diethoxyethyl)amino}propanoic acid is relatively straightforward and involves the reaction of tert-butyl bromoacetate with 2,2-diethoxyethylamine in the presence of a base such as sodium hydroxide. The reaction produces a this compound ester, which can then be hydrolyzed to produce the desired carboxylic acid. The reaction can be carried out in an aqueous or organic solvent, and the reaction is typically complete in a few hours.
科学的研究の応用
The most common application of 3-{[(t-Butoxy)carbonyl](2,2-diethoxyethyl)amino}propanoic acid is in the synthesis of peptides and proteins. It is used to protect the carboxylic acid group of amino acids, allowing for the synthesis of peptides and proteins that contain multiple amino acids. It is also used to create peptide and protein conjugates, which are molecules that contain both peptides and other molecules. Additionally, this compound can be used to study the biochemical and physiological processes of proteins and other molecules, such as enzyme kinetics and protein-ligand interactions.
特性
IUPAC Name |
3-[2,2-diethoxyethyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H27NO6/c1-6-19-12(20-7-2)10-15(9-8-11(16)17)13(18)21-14(3,4)5/h12H,6-10H2,1-5H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRTDLCONGYQXTL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(CN(CCC(=O)O)C(=O)OC(C)(C)C)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H27NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。











![3-Bromo-1H-pyrazolo[4,3-b]pyridine-5-carbonitrile](/img/structure/B6309199.png)
amino}propanoic acid](/img/structure/B6309201.png)
amino}propanoic acid](/img/structure/B6309203.png)
amino}propanoic acid](/img/structure/B6309216.png)